molecular formula C13H17NO3 B14989667 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-ethylpropanamide

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-ethylpropanamide

Cat. No.: B14989667
M. Wt: 235.28 g/mol
InChI Key: ZIWWHMDCNJZMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-ethylpropanamide is an organic compound that features a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-ethylpropanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with N-ethylpropanamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-ethylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-ethylpropanamide

InChI

InChI=1S/C13H17NO3/c1-2-14-13(15)8-7-10-9-16-11-5-3-4-6-12(11)17-10/h3-6,10H,2,7-9H2,1H3,(H,14,15)

InChI Key

ZIWWHMDCNJZMPL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCC1COC2=CC=CC=C2O1

Origin of Product

United States

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